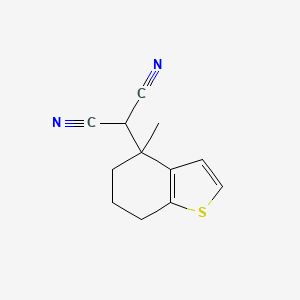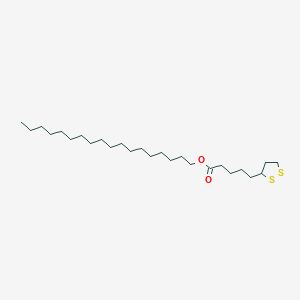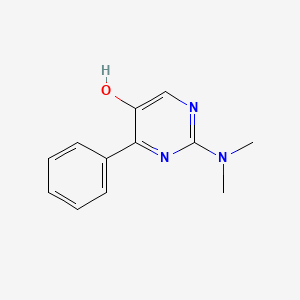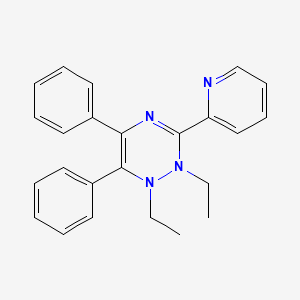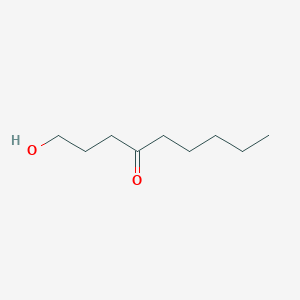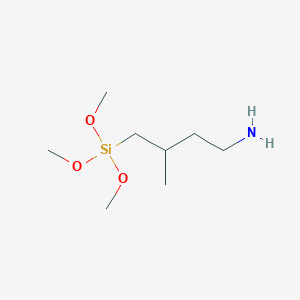
3-Methyl-4-(trimethoxysilyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(trimethoxysilyl)butan-1-amine is an organic compound that features both an amine group and a trimethoxysilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trimethoxysilyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-bromobutan-1-amine with trimethoxysilane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the trimethoxysilyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(trimethoxysilyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various silyl derivatives .
Applications De Recherche Scientifique
3-Methyl-4-(trimethoxysilyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.
Mécanisme D'action
The mechanism by which 3-Methyl-4-(trimethoxysilyl)butan-1-amine exerts its effects involves the interaction of its functional groups with target molecules. The amine group can form hydrogen bonds and ionic interactions, while the trimethoxysilyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions contribute to the compound’s ability to modify surfaces and enhance the properties of materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-(triethoxysilyl)butan-1-amine: Similar structure but with ethoxy groups instead of methoxy groups.
3-Methyl-4-(trimethoxysilyl)pentan-1-amine: Similar structure but with an additional carbon in the chain.
3-Methyl-4-(trimethoxysilyl)butan-2-amine: Similar structure but with the amine group on the second carbon.
Uniqueness
3-Methyl-4-(trimethoxysilyl)butan-1-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its trimethoxysilyl group provides enhanced reactivity and stability compared to similar compounds with different alkoxy groups .
Propriétés
Numéro CAS |
106890-59-9 |
|---|---|
Formule moléculaire |
C8H21NO3Si |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
3-methyl-4-trimethoxysilylbutan-1-amine |
InChI |
InChI=1S/C8H21NO3Si/c1-8(5-6-9)7-13(10-2,11-3)12-4/h8H,5-7,9H2,1-4H3 |
Clé InChI |
REZNLYXALCMSFK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)C[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


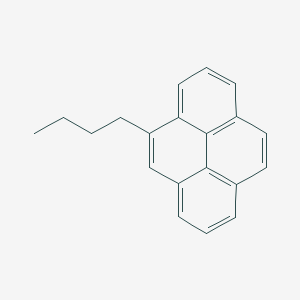
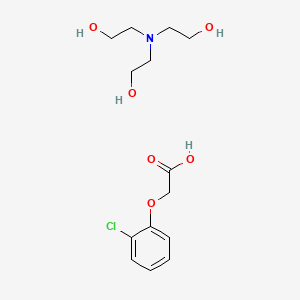
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
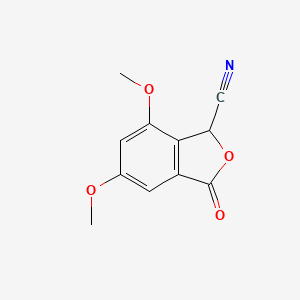
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
